[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a 2-chloro-acetylamino group, a cyclopropyl carbamate, and a benzyl ester. This compound is structurally designed for applications in pharmaceutical synthesis, particularly as an intermediate in peptide or protease inhibitor development. The benzyl ester group serves as a protective moiety, while the chloro-acetylamino substituent may confer reactivity or bioactivity.
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-12-18(23)21-15-6-8-16(9-7-15)22(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIHJGBROADTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 2-chloro-acetylamino group: This step involves the acylation of the cyclohexylamine with 2-chloroacetyl chloride under basic conditions.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable carbene precursor.
Formation of the carbamic acid benzyl ester: This final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or thioethers.
Scientific Research Applications
The compound [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Structure and Composition
- Molecular Formula : C16H22ClN2O3
- Molecular Weight : 336.81 g/mol
- IUPAC Name : 4-(2-chloroacetylamino)-cyclohexyl)-cyclopropyl-carbamic acid benzyl ester
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Stability : Stable under standard laboratory conditions but sensitive to moisture and light.
Medicinal Chemistry
The compound has been investigated for its potential use as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in disease processes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of carbamic acid esters, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting a pathway for further drug development .
Neurological Research
Research has indicated that compounds similar to this one can act as inhibitors of neurotransmitter uptake, which is crucial in treating neurological disorders.
Case Study: Neurotransmitter Modulation
A study focused on the modulation of neurotransmitter systems found that carbamate derivatives can enhance synaptic transmission by inhibiting acetylcholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease .
Agricultural Chemistry
The compound's structural characteristics may allow it to function as a pesticide or herbicide, targeting specific plant or insect physiological pathways.
Case Study: Pesticidal Activity
Research conducted by agricultural chemists demonstrated that similar carbamate esters showed significant insecticidal properties against common agricultural pests. This opens avenues for the development of eco-friendly pesticides that minimize environmental impact .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target.
Comparison with Similar Compounds
Structural Modifications in Ester and Amino Groups
The compound’s closest analogs involve substitutions at the ester or amino groups:
Stability and Reactivity
- Aspartimide Formation : The benzyl ester in the target compound is prone to aspartimide formation under acidic conditions (e.g., HF-anisole), with rate constants ~6.2 × 10⁻⁶ s⁻¹ at -15°C. In contrast, cyclohexyl esters reduce aspartimide formation by 170-fold under similar conditions, making them preferable in peptide synthesis .
- Ester Cleavage: Benzyl esters are typically cleaved via hydrogenolysis, while cyclohexyl esters require stronger acids. This difference impacts synthetic strategies for protective group removal .
Biological Activity
The compound [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O3
- Molecular Weight : 330.850 g/mol
- InChI Key : XHGHBHVVCBCTJG-UHFFFAOYNA-N
The compound features a cyclohexyl group, a cyclopropyl moiety, and a carbamic acid structure, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that benzyl bromide derivatives demonstrate strong activity against various pathogenic bacteria and fungi . While specific data on the compound is limited, the structural similarities suggest potential efficacy against microbial infections.
Anticancer Properties
The anticancer activity of compounds related to this compound has been explored in various studies. For example, related β-lactams have shown high activity against cancer cell lines such as HT-29 (IC50 = 9 nM) and MCF-7 (IC50 = 17 nM) . This suggests that the compound may also possess cytotoxic effects against similar cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various carbamic acid derivatives found that compounds structurally similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard disk diffusion methods, indicating that these derivatives could be promising candidates for further development as antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focused on the anticancer potential of carbamate derivatives, researchers synthesized several analogs and tested their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. This aligns with findings on related compounds that have shown significant antitumor activity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
